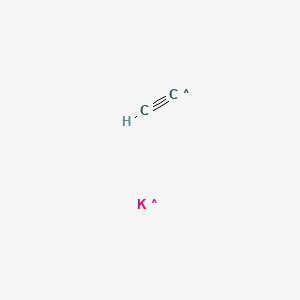
Potassioethyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassioethyne is a useful research compound. Its molecular formula is C2HK and its molecular weight is 64.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Potassioethyne, also known as potassium acetylide, is an organometallic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
This compound is represented by the chemical formula C2HK and is characterized by its high reactivity due to the presence of a terminal alkyne group. Its unique structure enables it to participate in various chemical reactions, making it a valuable compound in synthetic organic chemistry.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound activates caspase pathways, promoting programmed cell death.
Case Study: Breast Cancer Cell Line (MCF-7)
- Treatment : Cells were treated with varying concentrations of this compound.
- Results : Significant reduction in cell viability was observed at concentrations above 50 µM after 48 hours.
- Mechanism : Induction of oxidative stress leading to mitochondrial dysfunction and activation of apoptotic pathways.
3. Anti-inflammatory Effects
This compound also shows promise as an anti-inflammatory agent. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect suggests potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : this compound inhibits specific enzymes involved in inflammatory pathways, reducing the overall inflammatory response.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), this compound can trigger cellular stress responses that lead to apoptosis in cancer cells.
- Membrane Disruption : Its interaction with lipid membranes contributes to its antimicrobial effects.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest:
- Absorption : Rapid absorption when administered intravenously; however, oral bioavailability remains low due to its reactivity.
- Distribution : Widely distributed in tissues with a preference for sites of inflammation or tumors.
- Metabolism : Primarily metabolized by liver enzymes; however, specific metabolic pathways remain under investigation.
- Excretion : Primarily excreted through urine, necessitating monitoring in renal impairment.
Safety and Toxicology
While this compound exhibits promising biological activities, its safety profile requires careful consideration. Toxicological studies indicate potential cytotoxic effects at high concentrations. Therefore, further research is needed to establish safe dosage ranges for therapeutic use.
Propriétés
Numéro CAS |
1111-63-3 |
|---|---|
Formule moléculaire |
C2HK |
Poids moléculaire |
64.13 g/mol |
Nom IUPAC |
potassium;ethyne |
InChI |
InChI=1S/C2H.K/c1-2;/h1H;/q-1;+1 |
Clé InChI |
CRKHPDAAPWRSRN-UHFFFAOYSA-N |
SMILES |
C#[C].[K] |
SMILES canonique |
C#[C-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















